molecular formula C24H26N2O7S B466501 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide CAS No. 433252-07-4

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B466501
CAS No.: 433252-07-4
M. Wt: 486.5g/mol
InChI Key: WVBMODKWBALTKD-UHFFFAOYSA-N
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide (CAS 433252-07-4) is a chemical compound supplied for research purposes with a molecular weight of 486.54 g/mol and a molecular formula of C24H26N2O7S . This molecule features a hybrid structure combining a 3,4,5-trimethoxybenzamide group linked to a 4-ethoxyphenylsulfonamide moiety. The trimethoxybenzamide group is a privileged structure in medicinal chemistry, known in related compounds to exhibit biological activity, such as acting as an acetylcholinesterase inhibitor, which is a target in neurological disorder research . Compounds with this core have been investigated in preclinical studies for their potential as memory enhancers . Furthermore, structural analogs containing the 3,4,5-trimethoxyphenyl group are frequently explored in oncology research for their interactions with tubulin and potential anti-proliferative effects . The presence of the sulfonamide group also contributes to the molecule's physicochemical properties and may influence its binding characteristics with various biological targets. This combination of structural features makes it a valuable chemical tool for researchers in fields including pharmacology, biochemistry, and drug discovery. Researchers can utilize this compound for in vitro assays, target identification, and structure-activity relationship (SAR) studies. Please Note: This product is exclusively intended for research applications and is not designed for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7S/c1-5-33-19-10-6-18(7-11-19)26-34(28,29)20-12-8-17(9-13-20)25-24(27)16-14-21(30-2)23(32-4)22(15-16)31-3/h6-15,26H,5H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBMODKWBALTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Aminophenol Derivatives

The 4-((4-ethoxyphenyl)sulfamoyl)phenyl intermediate is typically synthesized via sulfonylation of 4-aminophenol derivatives. As demonstrated in patent US3400122A, 4-ethoxyaniline reacts with 4-chlorosulfonylbenzoyl chloride in dichloromethane under inert conditions, yielding the sulfonamide after neutralization with sodium bicarbonate. Alternative methods employ 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to amine using hydrogenation with palladium on carbon.

Table 1: Comparison of Sulfonylation Methods

ReagentSolventTemperatureYieldSource
4-Chlorosulfonylbenzoyl chlorideDCM0–5°C78%
4-Nitrobenzenesulfonyl chlorideTHF25°C65%

Functionalization with 4-Ethoxyphenyl Group

The sulfamoyl linkage is established by reacting the sulfonyl chloride intermediate with 4-ethoxyaniline in pyridine, which acts as both solvent and acid scavenger. This step requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Methoxylation of Benzoyl Precursors

3,4,5-Trimethoxybenzoic acid is synthesized via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, followed by oxidation of the acetyl group to carboxylic acid using potassium permanganate. Subsequent treatment with thionyl chloride converts the acid to 3,4,5-trimethoxybenzoyl chloride, a critical electrophile for amide bond formation.

Key Reaction Conditions :

  • Thionyl chloride reflux (70°C, 4 hours) achieves >90% conversion.

  • Excess thionyl chloride must be removed under vacuum to prevent side reactions during amidation.

Amide Coupling Strategies

Schotten-Baumann Reaction

The classic Schotten-Baumann method involves reacting 3,4,5-trimethoxybenzoyl chloride with the sulfamoylphenylamine intermediate in a biphasic system (water/dichloromethane) with sodium hydroxide as base. This method offers moderate yields (60–70%) but requires careful pH control to avoid saponification of the trimethoxy groups.

Carbodiimide-Mediated Coupling

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving yields up to 85%. This method minimizes racemization and is compatible with acid-sensitive functional groups.

Table 2: Coupling Reagent Efficacy

Reagent SystemSolventYieldReaction TimeSource
EDC/HOBtDMF85%12 hours
Schotten-BaumannDCM/H2O68%6 hours

Purification and Characterization

Chromatographic Techniques

Crude product purification utilizes flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 7:3). The trimethoxybenzamide’s polarity necessitates higher ethyl acetate ratios for elution.

Spectroscopic Validation

  • 1H NMR : Aromatic protons of the trimethoxybenzoyl group appear as a singlet at δ 6.8–7.1 ppm, while the sulfamoyl phenyl group shows doublets at δ 7.3–7.6 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 529.2 [M+H]+ confirms the target molecular weight.

Optimization and Scalability

Solvent Effects

Replacing DMF with acetonitrile in coupling reactions reduces side-product formation during scale-up, as evidenced by patent US20160185751A1.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation rates by 40%, enabling completion within 6 hours.

Challenges in Industrial-Scale Synthesis

Byproduct Formation

Over-sulfonylation may occur if stoichiometric ratios of sulfonyl chloride exceed 1:1, leading to disulfonamide impurities.

Stability Issues

The trimethoxybenzamide moiety is prone to demethylation under prolonged heating (>100°C), necessitating strict temperature control during vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical assays.

Medicine

Medically, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate key signaling pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings enhances their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trimethoxybenzamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized through comparison with analogous derivatives. Key comparisons are organized below:

Substituent Variations on the Benzamide Core

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ():
    Replacing the sulfamoyl-ethoxyphenyl group with a bromophenyl substituent simplifies the structure. This derivative crystallizes via N–H···O hydrogen bonding, forming chains along the [101] axis. Its synthesis involves 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline in benzene, yielding a crystalline solid. The absence of the sulfamoyl linker may reduce solubility and alter biological target interactions compared to the target compound .

  • 4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide ():
    Here, the benzamide core is attached to a 3,4,5-trimethoxyaniline via a methoxybenzoyl group. Synthesized in 88% yield using THF and triethylamine, this compound highlights how electron-donating methoxy groups influence reactivity and crystallinity. The lack of a sulfonamide bridge may limit its ability to engage in hydrogen-bonding interactions critical for enzyme inhibition .

Sulfonamide/Sulfamoyl Derivatives

  • Sulfonyl-Containing Triazoles ():
    Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate sulfonyl groups but replace the benzamide with a triazole-thione scaffold. These derivatives exhibit tautomerism (thione vs. thiol forms), confirmed by IR and NMR. Their synthesis involves multi-step reactions starting from sulfonyl benzoic acid hydrazides. The sulfonyl group enhances metabolic stability, a feature shared with the target compound .

Heterocyclic Hybrids

  • Thiazole Derivatives (): N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide replaces the sulfamoyl linker with a thiazole ring. Such structural changes significantly alter bioavailability and target specificity .
  • Benzotriazole and Benzimidazole Analogs ():
    Derivatives like N-(4-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide incorporate nitrogen-rich heterocycles. These moieties improve binding to viral proteins (e.g., BVDV) and tubulin, demonstrating how heterocyclic appendages can redirect biological activity toward antiviral or antiproliferative effects .

Schiff Base-TMB Hybrids ():

Schiff bases such as N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide introduce hydrazinylidene linkages. These compounds exhibit antiproliferative activity via MTT assays (IC₅₀ values in µM range) and disrupt microtubule dynamics. The hydrazone moiety enhances planarity and metal-chelation capacity, contrasting with the sulfamoyl group’s rigidity .

Data Tables for Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Yield Biological Activity Reference
N-[4-[(4-Ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide Benzamide + sulfamoyl 4-Ethoxyphenyl, 3,4,5-trimethoxy Not reported Inferred enzyme inhibition
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Benzamide 4-Bromophenyl Not reported Crystallographic studies
4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide Benzamide 4-Methoxy, 3,4,5-trimethoxy 88% Not reported
Sulfonyl triazoles (e.g., Compounds 7–9 in ) Triazole-thione Sulfonyl, 2,4-difluorophenyl 63–71% Enzyme inhibition (C=O absence)
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Thiazole 4-Chlorophenyl Not reported Not reported
Schiff base-TMB hybrids (e.g., Compound 4e in ) Hydrazinylidene 4-Methoxybenzylidene 63–71% Antiproliferative (IC₅₀: 2–10 µM)

Key Research Findings and Implications

  • Synthetic Flexibility: The benzamide core tolerates diverse substituents (halogens, sulfonamides, heterocycles), enabling tailored pharmacokinetic profiles. Sulfamoyl-linked derivatives (e.g., the target compound) may exhibit enhanced solubility and hydrogen-bonding capacity compared to halogenated analogs .
  • Biological Relevance: Schiff base and heterocyclic hybrids demonstrate potent antiproliferative and antiviral activities, suggesting that the target compound’s ethoxyphenyl-sulfamoyl group could be optimized for similar applications .
  • Structural Insights: Crystallographic data () and tautomerism studies () provide benchmarks for predicting the target compound’s solid-state behavior and solution-phase dynamics.

Biological Activity

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H22N2O5S
  • Molecular Weight: 378.44 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfamoyl group is known for its role in inhibiting certain enzymes involved in metabolic processes. Specifically, it may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains by inhibiting bacterial growth through interference with folate synthesis.
  • Anti-inflammatory Effects: The trimethoxybenzamide moiety may contribute to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of sulfamoyl compounds demonstrate significant antimicrobial properties. A study highlighted the efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

CompoundMIC (µg/mL)Target Organism
This compound12.5E. coli
N-[4-(sulfamoyl)phenyl]-3,4,5-trimethoxybenzamide6.25S. aureus

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation markers in animal models. The administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
Treatment80 ± 5100 ± 10

Case Studies

  • Renal Ischemia/Reperfusion Injury:
    A study investigated the protective effects of this compound on renal tissues subjected to ischemia/reperfusion injury. Results indicated a significant reduction in apoptosis markers and improved renal function parameters compared to control groups.
  • Cancer Cell Lines:
    The compound was tested against various cancer cell lines (e.g., MCF7 and HL60). It exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

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